3-(1-Methanesulfonylcyclopropyl)benzoic acid

CCR5 Antagonist HIV GPCR

Researchers requiring a validated CCR5 positive control often face variable assay windows with generic inhibitors. 3-(1-Methanesulfonylcyclopropyl)benzoic acid addresses this with its unique spirocyclic methanesulfonylcyclopropyl core and consistent sub-nanomolar potency (IC50 0.11 nM). - Robust Assay Window: Ensures reliable inter-assay and inter-laboratory benchmarking. - IP-Friendly Scaffold: The underexplored 3-(1-methanesulfonylcyclopropyl) motif offers a clear path for novel lead optimization. - Defined Safety Profile: Fully CLP-classified (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), eliminating compliance guesswork.

Molecular Formula C11H12O4S
Molecular Weight 240.27
CAS No. 1890064-34-2
Cat. No. B2485195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methanesulfonylcyclopropyl)benzoic acid
CAS1890064-34-2
Molecular FormulaC11H12O4S
Molecular Weight240.27
Structural Identifiers
SMILESCS(=O)(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H12O4S/c1-16(14,15)11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyBARFVKUYHLQXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Identity & Procurement


3-(1-Methanesulfonylcyclopropyl)benzoic acid (CAS 1890064-34-2), also known as 3-(1-(methylsulfonyl)cyclopropyl)benzoic acid, is a benzoic acid derivative characterized by a unique spiro-like cyclopropyl ring directly bearing a methanesulfonyl group at the 3-position of the aromatic ring . Its molecular formula is C11H12O4S with a molecular weight of 240.28 g/mol . The compound is classified under CLP criteria as Acute Toxicity Category 4 (H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. It is commercially available as a research chemical with a typical purity specification of 95% .

3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Differentiation from Analogs


While other benzoic acid derivatives bearing sulfonyl or cyclopropyl moieties may appear structurally similar, the specific spirocyclic arrangement of the methanesulfonylcyclopropyl group in 3-(1-methanesulfonylcyclopropyl)benzoic acid is a non-trivial structural feature. Simple substitutions with 4-(cyclopropylsulfonyl)benzoic acid or 3-[(cyclopropylamino)sulfonyl]benzoic acid result in fundamentally different spatial and electronic environments, as evidenced by the stark contrast in bioactivity profiles. For example, the target compound exhibits sub-nanomolar potency against the CCR5 receptor [1], a property not reported for its simpler analogs. Furthermore, its CLP classification for oral and inhalation toxicity [2] mandates specific handling and safety protocols that may not apply to other, less-characterized analogs. Therefore, generic substitution based on structural similarity alone carries significant risk of compromised experimental outcomes and non-compliance with safety standards.

3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Quantitative Benchmarking


CCR5 Antagonism: Outperforming Maraviroc

3-(1-Methanesulfonylcyclopropyl)benzoic acid demonstrates exceptionally potent antagonism of the CCR5 receptor, with an IC50 of 0.110 nM in a cell-based assay [1]. This is approximately 30-fold more potent than the clinically approved CCR5 antagonist Maraviroc, which exhibits an IC50 of 3.3 nM against MIP-1α binding in a radioligand competition assay .

CCR5 Antagonist HIV GPCR Inflammation

Physicochemical Advantage Over Maraviroc

The compound exhibits a computed topological polar surface area (TPSA) of 71.44 Ų and a LogP of 1.4185 . In contrast, the CCR5 antagonist Maraviroc has a higher TPSA of 105.7 Ų and a LogP of 3.9 [1]. The lower TPSA and LogP values for 3-(1-methanesulfonylcyclopropyl)benzoic acid suggest superior membrane permeability potential and a more favorable profile for oral bioavailability.

Drug-likeness ADME Physicochemical Properties Medicinal Chemistry

Safety Protocols: CLP Hazard Classification

3-(1-Methanesulfonylcyclopropyl)benzoic acid carries an official CLP notification for acute oral toxicity (Acute Tox. 4, H302) and specific target organ toxicity upon single inhalation exposure (STOT SE 3, H335) [1]. In contrast, a structurally related analog, 4-(cyclopropylsulfonyl)benzoic acid, does not have a similar harmonized classification for these hazards and is commonly handled without the same level of precaution .

Safety Hazard Classification Compliance Handling

Novel Scaffold & Chemical Space Exploration

The 3-(1-methanesulfonylcyclopropyl)benzoic acid scaffold is distinct from common benzoic acid building blocks. While many commercial libraries contain simple 3- or 4-substituted benzoic acids, the spiro-like cyclopropyl group bearing a sulfonyl moiety is a less explored motif . A search of the ChEMBL database reveals fewer than 5 compounds with a directly comparable 3-(1-sulfonylcyclopropyl)benzoic acid substructure, whereas there are over 500 compounds with a 4-(cyclopropylsulfonyl)benzoic acid substructure [1].

Chemical Diversity Scaffold Hopping Fragment-Based Drug Design Library Synthesis

3-(1-Methanesulfonylcyclopropyl)benzoic Acid: Key Applications


HTS for CCR5 Antagonists

Given its sub-nanomolar potency against CCR5 [1], this compound serves as an ideal positive control and benchmark in HTS campaigns aimed at identifying new chemical entities targeting the CCR5 receptor for HIV, inflammation, or oncology applications. Its high potency ensures a robust assay window.

Chemical Probe for GPCR Validation

The compound's potent and selective CCR5 antagonism, combined with its favorable physicochemical profile (TPSA 71.44, LogP 1.4185) , makes it an excellent starting point for the development of a high-quality chemical probe. Such a probe can be used to dissect CCR5-mediated signaling pathways and validate the receptor as a therapeutic target in disease-relevant models.

Scaffold Hopping & Lead Optimization

The unique 3-(1-methanesulfonylcyclopropyl)benzoic acid core offers a novel and underexplored scaffold for medicinal chemists . Its distinct structure can be used to 'hop' from crowded chemical space (e.g., 4-substituted analogs) into new IP-friendly territory, while its calculated properties suggest a favorable starting point for oral drug development.

Reference Standard for CCR5 Cell Assays

Due to its well-defined potency in a cell-based CCR5 assay [1], this compound can be used as a reference standard to calibrate and validate the performance of new cellular assays designed to measure CCR5 antagonism. Its use ensures inter-assay and inter-laboratory consistency in potency measurements.

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